Acetamide,N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- is a compound that belongs to the class of cyanoacetamides. These compounds are known for their significant role in the synthesis of various heterocyclic compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanoacetamides, including Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)-, can be achieved through several methods. One common approach involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance:
Neat Methods: Direct treatment of amines with methyl cyanoacetate without solvent at room temperature.
Stirring without Solvent at Steam Bath: Ethyl cyanoacetate is stirred with amines at 70°C for 6 hours, then left to stir at room temperature overnight.
Fusion: Solvent-free reaction of aryl amines with ethyl cyanoacetate.
Industrial Production Methods
Industrial production methods for cyanoacetamides often involve large-scale reactions using similar principles as the laboratory methods but optimized for efficiency and yield. These methods may include continuous flow reactions and the use of industrial reactors to maintain precise control over reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of cyanoacetamides allows for condensation reactions with aldehydes and ketones to form various heterocyclic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano and carbonyl groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and a base such as triethylamine.
Substitution Reactions: Often use nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions are often heterocyclic compounds, which are valuable in pharmaceutical and chemical research .
Scientific Research Applications
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- involves its ability to interact with various molecular targets and pathways. The compound’s cyano and carbonyl groups allow it to participate in nucleophilic and electrophilic reactions, which can modulate biological pathways and enzyme activities . These interactions can lead to the inhibition or activation of specific biochemical processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-Chloro-3-cyano-7-ethoxy-6-quinolinyl)acetamide: Used in the synthesis of antitumor agents.
N-(3-cyano-7-ethoxy-4-hydroxy-6-quinolinyl)acetamide: Another cyanoacetamide derivative with potential biological activities.
Uniqueness
Acetamide, N-(6-amino-3-cyano-4-methyl-pyridin-2-YL)- is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for the synthesis of novel heterocyclic structures and the exploration of new therapeutic agents .
Properties
Molecular Formula |
C9H10N4O |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
N-(6-amino-3-cyano-4-methylpyridin-2-yl)acetamide |
InChI |
InChI=1S/C9H10N4O/c1-5-3-8(11)13-9(7(5)4-10)12-6(2)14/h3H,1-2H3,(H3,11,12,13,14) |
InChI Key |
ZKXNHPUREJEUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NC(=O)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.